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Disclaimer: Based on the available scientific and clinical literature, it is highly probable that the

query for "BI-1230" contains a typographical error and the intended subject of inquiry is BI-

1206, a clinical-stage asset developed by BioInvent International. This document will provide a

comprehensive overview of the mechanism of action and supporting data for BI-1206.

Introduction to BI-1206
BI-1206 is a high-affinity, human monoclonal antibody that selectively targets the Fc gamma

receptor IIB (FcγRIIB), also known as CD32b.[1][2][3] FcγRIIB is the sole inhibitory receptor in

the FcγR family and plays a crucial role in downregulating immune responses.[1][2][4] BI-1206

is being developed to overcome resistance to and enhance the efficacy of existing cancer

immunotherapies, such as rituximab in hematological malignancies and anti-PD-1 antibodies in

solid tumors.[1][2][5]

Core Mechanism of Action
The primary mechanism of action of BI-1206 is the blockade of the inhibitory FcγRIIB. By

binding to FcγRIIB, BI-1206 prevents the engagement of this receptor by the Fc portion of other

therapeutic antibodies. This blockade effectively removes the inhibitory signal that would

otherwise dampen the anti-tumor immune response, thereby potentiating the activity of co-

administered antibodies.

In the context of Non-Hodgkin's Lymphoma (NHL), particularly in patients who have relapsed or

are refractory to rituximab, BI-1206 is designed to restore and enhance the activity of rituximab.
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[2] Overexpression of FcγRIIB on malignant B-cells is a known mechanism of resistance to

rituximab.[2] BI-1206, by blocking FcγRIIB, prevents the internalization of the rituximab-CD20

complex and enhances antibody-dependent cell-mediated cytotoxicity (ADCC) and other

effector functions.[6]

In solid tumors, BI-1206 is being investigated in combination with the anti-PD-1 antibody

pembrolizumab.[1][5] A common mechanism of resistance to anti-PD-1 therapy involves the

binding of the therapeutic antibody to FcγRIIB on immune cells, leading to its degradation.[1][5]

BI-1206 can overcome this resistance by blocking FcγRIIB, thereby increasing the

bioavailability and efficacy of anti-PD-1 antibodies.[1][5]

Signaling Pathways
The inhibitory function of FcγRIIB is mediated through its intracellular immunoreceptor tyrosine-

based inhibitory motif (ITIM). When co-ligated with an activating receptor, such as the B-cell

receptor (BCR), the ITIM of FcγRIIB is phosphorylated, leading to the recruitment of the inositol

phosphatase SHIP1.[7] SHIP1 then dephosphorylates PIP3 to PIP2, which in turn inhibits the

activation of downstream signaling molecules like PLCγ2 and Akt, ultimately leading to the

attenuation of the activating signal.[7] BI-1206, by blocking the engagement of FcγRIIB,

prevents the initiation of this inhibitory signaling cascade.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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